molecular formula C9H16N4O B1525460 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide CAS No. 1248272-40-3

4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide

Cat. No. B1525460
M. Wt: 196.25 g/mol
InChI Key: PFWCDVKDFGCVGU-UHFFFAOYSA-N
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Description

The compound “4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of an amino group (-NH2) and a dimethylbutanamide group suggests that this compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an amino group at the 3-position of the ring, and a dimethylbutanamide group at the 4-position of the ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution at the ring or reactions at the amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and amino groups might confer solubility in polar solvents .

Scientific Research Applications

Understanding Exposure to Carcinogenic Compounds

4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide is structurally related to various heterocyclic amines, compounds studied for their carcinogenic potential. Research has revealed the presence of similar amines in the urine of individuals consuming regular diets, indicating continual human exposure to these carcinogenic compounds through food. Such findings are crucial for understanding the dietary sources of carcinogenic exposure and their potential implications for human health (Ushiyama et al., 1991).

Biochemical and Pharmacological Investigations

The compound's structural features, closely related to pyrazoline drugs, have been the subject of biochemical and pharmacological studies. For instance, IgE antibodies specific for certain pyrazoline drugs, suggesting an IgE-mediated hypersensitivity mechanism, were detected using serological methods, underlining the importance of understanding the immunological responses elicited by such compounds (Zhu et al., 1992).

Metabolism and Pharmacokinetics

Studies on compounds with structural similarities have focused on understanding their metabolism, excretion, and pharmacokinetics. Such research provides insights into how these compounds are processed in the body, their potential biological effects, and their overall safety profile, which is paramount for compounds used in medical settings (Shilling et al., 2010).

Environmental and Dietary Exposures

Research has also delved into understanding environmental and dietary exposures to related compounds. For instance, studies on pyrethroid biomarkers among various populations provide insights into the extent of exposure to these widely used insecticides, which share structural features with 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide. Such studies are pivotal in assessing the potential health impacts of chronic exposure to these compounds and formulating public health policies (Lin et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research could explore the potential applications of this compound in various fields .

properties

IUPAC Name

4-(3-aminopyrazol-1-yl)-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-12(2)9(14)4-3-6-13-7-5-8(10)11-13/h5,7H,3-4,6H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWCDVKDFGCVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide
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